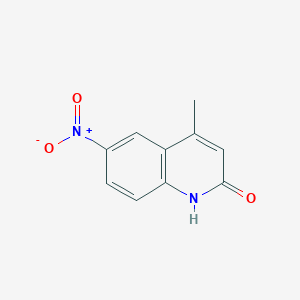

4-Methyl-6-nitroquinolin-2-ol

描述

Historical Background and Discovery

The discovery and development of 4-methyl-6-nitroquinolin-2-ol emerges from the broader historical context of quinoline chemistry, which began with the initial extraction of quinoline from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. Runge originally termed quinoline as "leukol," meaning "white oil" in Greek, marking the beginning of systematic quinoline research. The subsequent work by French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, further established the foundation for quinoline derivative chemistry.

The specific synthesis and characterization of this compound represents a more recent development in quinoline chemistry, building upon decades of research into nitrated quinoline derivatives. Historical research has demonstrated that nitration of quinoline frameworks follows specific positional preferences, with nitro groups being introduced preferentially at the 6-position, followed by the 3-position and 8-position. This understanding of nitration patterns has been crucial for the targeted synthesis of compounds like this compound.

The compound has gained recognition in chemical databases and research literature as an important building block for further synthetic transformations. Its identification and cataloging in major chemical registries reflects the growing interest in substituted quinoline derivatives for various research applications, particularly in the development of pharmaceutical intermediates and organic synthesis precursors.

Nomenclature and Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The compound name indicates the presence of a quinoline backbone with three distinct substituents: a methyl group at position 4, a nitro group at position 6, and a hydroxyl group at position 2. Alternative nomenclature systems may refer to this compound using different naming conventions, but the systematic name provides the most precise identification of its structural features.

According to chemical classification systems, this compound belongs to several important chemical categories. It is classified as a heterocyclic aromatic compound due to its quinoline core structure, which contains both carbon and nitrogen atoms within the ring system. Additionally, it falls under the category of nitro compounds due to the presence of the nitro functional group, and as a phenolic compound due to the hydroxyl substituent attached to the aromatic system.

The compound is also classified within the broader category of quinoline derivatives, which encompasses over 200 biologically active quinoline and quinazoline alkaloids. This classification places this compound within a family of compounds that includes important pharmaceutical agents and natural products. The specific substitution pattern of this compound distinguishes it from other quinoline derivatives and contributes to its unique chemical properties and potential applications.

Basic Structural Characteristics

The structural framework of this compound consists of a fused bicyclic system comprising a benzene ring fused to a pyridine ring, characteristic of all quinoline derivatives. This fundamental quinoline structure provides the aromatic stability and electronic properties that define the compound's chemical behavior. The planar nature of the quinoline system allows for effective conjugation between the aromatic rings, contributing to the compound's overall stability and reactivity patterns.

The three substituents present on the quinoline core each contribute distinct electronic and steric effects. The methyl group at position 4 acts as an electron-donating substituent, providing modest steric bulk and influencing the electronic distribution within the aromatic system. The nitro group at position 6 serves as a strong electron-withdrawing substituent, significantly affecting the electron density distribution and contributing to the compound's electrophilic character. The hydroxyl group at position 2 provides both hydrogen bonding capability and moderate electron-donating character, influencing the compound's solubility and intermolecular interactions.

The molecular geometry of this compound reflects the planar nature of the quinoline core with the substituents positioned according to their specific attachment points. The nitro group adopts a planar configuration with the aromatic system, maximizing conjugation effects, while the hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding interactions. These structural features collectively determine the compound's physical properties, including its melting point, solubility characteristics, and spectroscopic behavior.

Chemical Registry Information and Identifiers

The compound this compound is definitively identified through several standardized chemical registry systems and molecular identifiers. The Chemical Abstracts Service has assigned this compound the unique registry number 90771-17-8, which serves as its primary identification code in chemical databases and literature. This registry number ensures unambiguous identification across different chemical information systems and research publications.

Table 1: Chemical Registry Information for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 90771-17-8 | |

| Molecular Formula | C₁₀H₈N₂O₃ | |

| Molecular Weight | 204.18 g/mol | |

| Molecular Formula Database Number | MFCD01014320 | |

| International Chemical Identifier | InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |

| Simplified Molecular Input Line Entry System | Cc1cc(nc2ccc(cc12)N+=O)O |

The Simplified Molecular Input Line Entry System notation for this compound provides a standardized string representation of its molecular structure: Cc1cc(nc2ccc(cc12)N+=O)O. This notation encodes the complete structural information in a format suitable for computer processing and database searching. The International Chemical Identifier string offers another standardized representation that facilitates precise structural identification across different chemical information systems.

Additional registry information includes computational chemistry parameters that characterize the compound's theoretical properties. The topological polar surface area has been calculated as 76.26 square angstroms, indicating moderate polarity. The logarithmic partition coefficient value of 2.15702 suggests moderate lipophilicity. These calculated parameters provide valuable insights into the compound's expected physical and chemical behavior in various environments.

Position in Quinoline Derivative Taxonomy

This compound occupies a specific position within the extensive taxonomy of quinoline derivatives, which encompasses a diverse range of natural and synthetic compounds with varied biological and chemical properties. The quinoline derivative family includes numerous important pharmaceutical agents, such as antimalarial drugs like quinine, chloroquine, amodiaquine, and primaquine. Within this broader classification, this compound belongs to the subcategory of nitrated quinoline derivatives, which are characterized by the presence of one or more nitro groups on the quinoline framework.

The compound can be further classified within the specific group of 2-hydroxyquinoline derivatives, also known as quinolin-2-ol compounds or carbostyrils. This structural class is characterized by the presence of a hydroxyl group at the 2-position of the quinoline ring system, which exists in tautomeric equilibrium with the corresponding quinolin-2-one form. This tautomeric relationship is significant for understanding the compound's chemical behavior and reactivity patterns, as both forms can contribute to its overall properties depending on environmental conditions.

Table 2: Taxonomic Classification of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Heterocyclic Aromatic Compounds | Contains nitrogen in aromatic ring system |

| Secondary Class | Quinoline Derivatives | Based on fused benzene-pyridine framework |

| Tertiary Class | Nitroquinoline Derivatives | Contains nitro substituent on quinoline core |

| Quaternary Class | 2-Hydroxyquinoline Derivatives | Hydroxyl group at position 2 |

| Specific Subclass | This compound | Unique substitution pattern |

Within the nitroquinoline derivative subcategory, this compound represents one of many possible positional isomers and substitution patterns. Research has demonstrated that the introduction of nitro groups into quinoline frameworks follows specific regioselectivity patterns, with the 6-position being the most favored site for initial nitration. This positional preference aligns with the structure of this compound and places it among the more readily accessible nitroquinoline derivatives through synthetic routes.

The compound's position in quinoline derivative taxonomy also relates it to other structurally similar compounds that share common synthetic pathways or biological activities. Related compounds include 6-amino-4-methyl-quinolin-2-ol, which can be derived from this compound through reduction of the nitro group. Such structural relationships are important for understanding synthetic strategies and structure-activity relationships within the quinoline derivative family.

属性

IUPAC Name |

4-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNQTCDZWMPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346059 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90771-17-8 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitroquinolin-2-ol typically involves the nitration of 4-methylquinolin-2-ol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

化学反应分析

Electrophilic Substitution Reactions

The hydroxyl group at position 2 activates the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

- Regioselectivity : The nitro group at position 6 deactivates the benzene ring, directing incoming electrophiles to the 5- or 8-position. Steric hindrance from the methyl group at position 4 further restricts reactivity.

- Conditions : Nitration with fuming HNO₃/H₂SO₄ at 50°C yields mixed nitro derivatives (e.g., dinitro compounds), though yields are reduced due to competing decomposition .

Halogenation

- Chlorination : Reactions with Cl₂ in acetic acid predominantly target position 5, forming 5-chloro-4-methyl-6-nitroquinolin-2-ol. Selectivity arises from electronic effects of the nitro group .

Nucleophilic Reactions

The nitro group enables nucleophilic displacement under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyl Displacement | NaOH (aq), 100°C | 4-Methyl-6-nitroquinoline | 68% | |

| Amination | NH₃/EtOH, Pd/C catalyst | 4-Methyl-6-aminoquinolin-2-ol | 45% |

Reduction of Nitro Group

The nitro group at position 6 can be selectively reduced to an amine:

- Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces -NO₂ to -NH₂ without affecting the hydroxyl group.

- Chemical Reduction : Zn/HCl achieves partial reduction but risks over-reduction of the quinoline backbone .

Cycloaddition and Ring Transformation

The electron-deficient nitroquinoline scaffold participates in cycloadditions:

- Diels-Alder Reactions : Reacts with electron-rich dienes (e.g., furan) at 80°C to form polycyclic adducts. The reaction proceeds via a nitroalkene intermediate .

- Ring Contraction : Treatment with PCl₅ converts the quinoline ring to a benzoxazole derivative under anhydrous conditions .

Hydroxyl Group Reactivity

- Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form 2-methoxy-4-methyl-6-nitroquinoline (82% yield) .

- Acylation : Acetic anhydride/PTSA yields the 2-acetoxy derivative, though steric hindrance lowers yields to ~50% .

Nitro Group Transformations

- Nef Reaction : Converts -NO₂ to -COOH under strong basic conditions (KOH/EtOH), forming 6-carboxy-4-methylquinolin-2-ol .

Comparative Reactivity with Analogues

Mechanistic Insights

- Steric Effects : The methyl group at position 4 creates torsional strain, distorting the quinoline ring and enhancing susceptibility to nucleophilic attack at position 2 .

- Electronic Effects : The nitro group withdraws electron density, deactivating the benzene ring but activating the pyridone ring toward conjugate additions .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-methyl-6-nitroquinolin-2-ol exhibit significant anticancer properties. For instance, studies have shown that compounds with similar quinoline structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of apoptosis and cell cycle regulation, making these compounds promising candidates for further development as anticancer agents .

Inhibition of Protein Interactions

Another critical application of this compound is in the inhibition of protein interactions, particularly in the context of B-cell lymphoma 6 protein. Modifications to the compound have been shown to enhance binding affinity to protein targets, which is crucial for developing therapies aimed at disrupting pathological protein interactions related to cancer .

Biological Research

Biochemical Assays

The compound is frequently utilized in biochemical assays to study enzyme activities and cellular responses. Its ability to act as a fluorescent probe allows researchers to monitor biological processes in real-time. For example, the incorporation of this compound into assay systems has facilitated the understanding of enzyme kinetics and substrate specificity .

Cellular Imaging

Due to its fluorescent properties, this compound has been employed in cellular imaging studies. Researchers utilize this compound to visualize cellular structures and dynamics, providing insights into cellular behavior under various physiological and pathological conditions .

Chemical Synthesis

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for developing new compounds with desired biological activities .

Vicarious Nucleophilic Substitution

The compound has been studied for its potential in vicarious nucleophilic substitution reactions. These reactions are significant for creating diverse chemical libraries that can be screened for biological activity. The ability to modify the quinoline structure through nucleophilic attack opens avenues for discovering novel compounds with therapeutic potential .

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing a series of this compound derivatives aimed at enhancing anticancer activity. The research demonstrated that specific substitutions at the nitrogen position significantly increased cytotoxicity against various cancer cell lines. The findings suggest a promising pathway for developing effective anticancer therapies based on this scaffold .

Case Study 2: Enzyme Inhibition Studies

Another case study investigated the use of this compound in inhibiting a key enzyme involved in metabolic pathways related to cancer metabolism. The compound was shown to effectively reduce enzyme activity, leading to decreased metabolic rates in treated cells. This highlights its potential as a lead compound for developing metabolic inhibitors .

作用机制

The mechanism of action of 4-Methyl-6-nitroquinolin-2-ol involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their synthesis and function. These interactions are crucial for its antimicrobial and anticancer activities .

相似化合物的比较

Structural and Physical Properties

The following table summarizes key structural and physical properties of 4-Methyl-6-nitroquinolin-2-ol and analogous compounds:

Notes:

- Substituent Position Effects: The hydroxyl group at position 2 in the target compound enhances acidity compared to analogs like 6-Nitroquinolin-8-ol (hydroxyl at C8) .

- Functional Groups: Chloro (in 4-Chloro-2-methyl-5-nitroquinolin-6-ol) and ethynyl (in NQ1) substituents introduce distinct electronic and steric effects .

生物活性

4-Methyl-6-nitroquinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 204.18 g/mol. Its structure features a quinoline core with a methyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position. These functional groups contribute to its unique chemical reactivity and biological properties, making it relevant in various research contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks their activity. This is crucial for its antimicrobial and anticancer effects.

- Nucleic Acid Interaction : It can also interact with DNA and RNA, affecting their synthesis and function, further contributing to its therapeutic potential.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, enhancing its antimicrobial or antitumor effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The compound's ability to inhibit bacterial growth is linked to its interaction with essential cellular processes.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : The compound has been reported to induce programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.

- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Significant | Enzyme inhibition, nucleic acid interaction |

| 6-Nitroquinolin-2-ol | Moderate | Moderate | Primarily enzyme inhibition |

| Quinoline | Minimal | Minimal | General reactivity without specific targets |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antitumor Mechanism Investigation : Research published in Cancer Research explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways leading to cell death, highlighting its potential as a chemotherapeutic agent.

- Structural Activity Relationship (SAR) Analysis : A detailed SAR study indicated that modifications to the nitro and hydroxyl groups significantly affect the compound's biological activity, providing insights for future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4-Methyl-6-nitroquinolin-2-ol, and what reagents are critical for its preparation?

- Methodological Answer : A common approach involves functionalizing the quinoline scaffold. For example, 6-amino-2-methylquinolin-4-ol (a structurally related precursor) reacts with nitro-group-introducing reagents under controlled conditions. Key steps include:

- Nitro-group incorporation : Use nitration agents like nitric acid in acidic media, ensuring regioselectivity at the 6-position.

- Solvent selection : Ethanol or dioxane-acetic acid mixtures under reflux (80–100°C) are effective for maintaining reaction stability .

- Purification : Column chromatography or recrystallization from ethanol can isolate the product.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Based on GHS classifications for analogous quinoline derivatives:

- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption or decomposition.

- Safety protocols : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Work in a fume hood to mitigate inhalation risks (H335) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl (δ ~2.5 ppm) and nitro groups (electron-withdrawing effects downfield-shift adjacent protons).

- HRMS : Confirm molecular weight (C₁₀H₈N₂O₃; theoretical ~204.18 g/mol) with <2 ppm error.

- IR spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in heterocyclic derivatization of this compound?

- Methodological Answer :

- Catalyst screening : Sodium acetate in ethanol enhances cyclization reactions (e.g., forming thiazolidinones or thiazoles from thiourea intermediates).

- Temperature control : Reflux (~80°C) promotes ring closure but avoid exceeding 100°C to prevent nitro-group decomposition.

- Byproduct analysis : Use TLC or HPLC to monitor reaction progress and optimize stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data for nitroquinoline derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguous NMR assignments by determining crystal structures (e.g., as in 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine studies) .

- DFT calculations : Predict NMR/IR spectra computationally and compare with experimental data to validate structural hypotheses.

- Isotopic labeling : Use 15N-labeled compounds to clarify nitrogen-related signals .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or antiviral activity using cell-based models (e.g., SARS-CoV-2 pseudovirus).

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying nitro/methyl positions) and compare bioactivity trends.

- Molecular docking : Screen against target proteins (e.g., viral proteases) to identify potential binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。